ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
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Overview
Description
Ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazo group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate typically involves multiple steps, including the formation of the diazo group and the coupling of amino acids. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazo group may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity. This interaction can trigger various cellular responses, including apoptosis or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the diazo group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in various applications.
Properties
Molecular Formula |
C14H24N4O4 |
---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m1/s1 |
InChI Key |
YZRCHOFKIPHQBW-VXGBXAGGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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